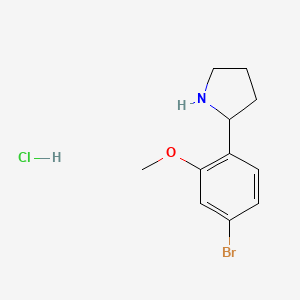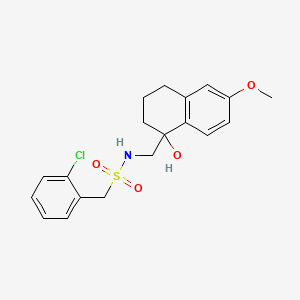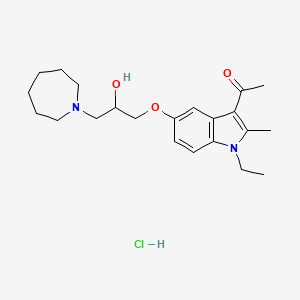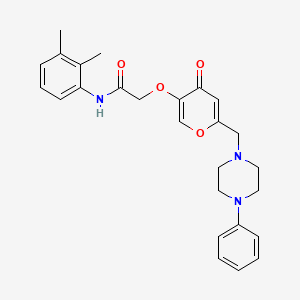
Clorhidrato de 2-(4-bromo-2-metoxifenil)pirrolidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-2-methoxyphenyl group
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-bromo-2-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 2-(2-methoxyphenyl)pyrrolidine.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: 2-(4-Formyl-2-methoxyphenyl)pyrrolidine or 2-(4-Carboxy-2-methoxyphenyl)pyrrolidine.
Reduction: 2-(2-Methoxyphenyl)pyrrolidine.
Substitution: 2-(4-Amino-2-methoxyphenyl)pyrrolidine or 2-(4-Mercapto-2-methoxyphenyl)pyrrolidine.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The bromo and methoxy substituents can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)pyrrolidine: Lacks the bromo substituent, resulting in different reactivity and biological activity.
2-(4-Bromo-2-methylphenyl)pyrrolidine: The methoxy group is replaced with a methyl group, altering its chemical properties.
2-(4-Bromo-2-hydroxyphenyl)pyrrolidine: The methoxy group is replaced with a hydroxy group, affecting its solubility and reactivity.
Uniqueness
2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride is unique due to the presence of both bromo and methoxy substituents on the phenyl ring. This combination enhances its chemical versatility and potential biological activity, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-14-11-7-8(12)4-5-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMQMZUSYCPNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2418997.png)
![tert-butyl n-{[3-(piperidin-4-yl)-1h-1,2,4-triazol-5-yl]methyl}carbamate](/img/structure/B2418998.png)

![2-(2-Chloro-6-fluorophenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2419001.png)



![N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2419008.png)



![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2419017.png)


